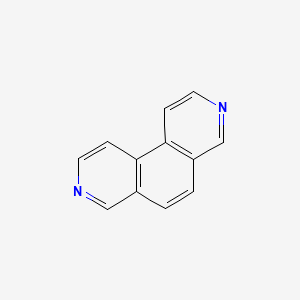

3,8-Phenanthroline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H8N2 |

|---|---|

Poids moléculaire |

180.20 g/mol |

Nom IUPAC |

3,8-phenanthroline |

InChI |

InChI=1S/C12H8N2/c1-2-10-8-14-6-4-12(10)11-3-5-13-7-9(1)11/h1-8H |

Clé InChI |

SWSBZLMSDYTUAA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CN=C2)C3=C1C=NC=C3 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Functionalization Approaches

Direct functionalization methods allow for the introduction of specific groups onto the phenanthroline core, with bromination being a key initial step for further derivatization.

The synthesis of 3,8-dibromo-1,10-phenanthroline (B9566) (C₁₂H₆Br₂N₂) is a crucial step for subsequent cross-coupling reactions, as the bromine atoms serve as versatile leaving groups. Several methods have been developed for its preparation.

One approach involves the bromination of 1,10-phenanthroline (B135089) monohydrochloride monohydrate. In a typical procedure, 1,10-phenanthroline monohydrochloride monohydrate is dissolved in nitrobenzene (B124822) and heated to 130–140°C. Bromine, diluted in nitrobenzene, is added dropwise over an hour, followed by stirring for three hours at the same temperature. The nitrobenzene solvent facilitates electrophilic aromatic substitution, directing bromine atoms to the 3 and 8 positions due to the electron-withdrawing effects of the protonated nitrogen atoms. After cooling, the reaction mixture is treated with concentrated ammonium (B1175870) hydroxide (B78521) to neutralize excess bromine and extracted with dichloromethane. The organic layer is dried, concentrated, and purified by column chromatography, yielding the product as a white powder. This method, while straightforward, typically achieves a modest yield of 17%, attributed to competing side reactions and isolation challenges.

An alternative and more efficient synthesis involves the bromination of 1,10-phenanthroline with bromine in the presence of sulfur dichloride (SCl₂) and pyridine. This method has been reported to give 3,8-dibromo-1,10-phenanthroline in good yield. cdnsciencepub.com, publish.csiro.au, cdnsciencepub.com This approach is considered a novel, simple, and reasonably efficient synthesis for various brominated phenanthrolines, including the 3,8-dibromo derivative. publish.csiro.au Earlier attempts at direct bromination of 1,10-phenanthroline with Br₂ in CHCl₃ without additives resulted in low yields of 3,8-dibromo-1,10-phenanthroline (5%). cdnsciencepub.com Similarly, bromination in thionyl chloride or by forming an HCl salt and reacting in heated nitrobenzene also showed low selectivity and yields (17% for 3,8-dibromo-1,10-phenanthroline). cdnsciencepub.com

The 3,8-dibromo-1,10-phenanthroline compound features bromine substituents at the 3- and 8-positions, which significantly influence its electronic properties and reactivity, making it a valuable building block in coordination chemistry and materials science.

Table 1: Bromination Protocols for 3,8-Dibromo-1,10-Phenanthroline Synthesis

| Starting Material | Reagents/Catalyst | Solvent | Temperature | Yield | Notes | Source |

| 1,10-Phenanthroline monohydrochloride monohydrate | Br₂ | Nitrobenzene | 130–140°C | 17% | Straightforward one-step synthesis, but low yield and uses toxic solvent. | |

| 1,10-Phenanthroline monohydrate | Br₂, SCl₂, Pyridine | Not specified (likely 1-chlorobutane (B31608) or similar) | Not specified | Good yield | Novel, simple, and reasonably efficient. | cdnsciencepub.com, publish.csiro.au, cdnsciencepub.com |

Alkylation reactions of 3,8-phenanthroline derivatives, particularly 3,8-dibromo-1,10-phenanthroline (Br₂Phen), are crucial for introducing alkyl or aryl groups, which can tune the solubility, optical, and electronic properties of the resulting π-conjugated polymers and ligands. acs.org, acs.org

Direct alkylation and phenylation of 3,8-dibromo-1,10-phenanthroline with Grignard reagents have been explored. While reactions with organolithium reagents (RLi) often lead to various uncharacterized products due to reactions at both the C-Br bonds and the 2- and 9-positions, changing the reactant to Grignard reagents (RMgBr) has proven more effective. oup.com, acs.org For instance, the reaction of Br₂Phen with methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (B95107) (THF) at 0°C, followed by stirring for 16 hours with a gradual temperature increase to room temperature, yields monoalkylated products such as 2-methyl-3,8-dibromo-1,10-phenanthroline (B12537494) (Br₂Phen-2Me). oup.com, acs.org, acs.org This mono-alkylation proceeds through a Grignard-type reaction at the –C=N– bond. oup.com The 2-substituted 3,8-dibromophenanthrolines (Br₂Phen-2R) obtained through this method serve as important starting materials for functional materials and ligands. oup.com, acs.org

Further reaction of Br₂Phen-2Me with additional CH₃MgBr can lead to 2,9-dimethyl-3,8-dibromo-1,10-phenanthroline, though separation from the mono-alkylated product can be challenging. oup.com, acs.org These alkylated monomers are then utilized in dehalogenative organometallic polycondensation to prepare poly(2-alkyl-1,10-phenanthroline-3,8-diyl)s (PPhen-R), which exhibit enhanced solubility and blue light emission. acs.org, acs.org

Table 2: Alkylation of 3,8-Dibromo-1,10-Phenanthroline

| Starting Material | Alkylating Agent | Conditions | Product (Example) | Yield (Example) | Notes | Source |

| 3,8-Dibromo-1,10-phenanthroline | CH₃MgBr | THF, 0°C to RT, 16h | 2-Methyl-3,8-dibromo-1,10-phenanthroline | Not specified for monoalkylation, but monomers prepared by simple reaction. | Monoalkylation at 2-position, useful for π-conjugated polymers. | oup.com, acs.org, acs.org |

Cross-Coupling Reactions for Advanced this compound Architectures

Cross-coupling reactions are indispensable tools for constructing intricate this compound architectures, allowing for the precise attachment of various organic fragments.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds and is widely applied in the synthesis of functionalized this compound derivatives. This palladium-catalyzed reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an aryl or alkenyl halide in the presence of a base. researchgate.net, researchgate.net

In the context of this compound synthesis, 3,8-dibromo-1,10-phenanthroline serves as a key starting material due to its reactive bromine atoms. Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the 3 and 8 positions. For example, a new application of the Suzuki-Miyaura reaction involves the coupling of 3,8-dibromo-1,10-phenanthroline with 3,5-diethynylheptyloxybenzene. This reaction, achieved by reacting a stoichiometric amount of the diethynyl compound with (Me₃Si)₂NLi to form the monoacetylide anion, followed by activation with B-methoxy-9-BBN and reaction with the dibromophenanthroline in the presence of a catalytic amount of Pd(PPh₃)₂Cl₂ in THF, efficiently yields 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline (compound 2) in 74% yield without polymerization. nasa.gov, nasa.gov, tandfonline.com, mst.edu, vulcanchem.com, researchgate.net This highlights the advantage of the Suzuki-Miyaura route over Sonogashira coupling in certain bifunctional coupling scenarios, as the former avoids issues of polymerization often encountered with Sonogashira reactions involving dialkynes and dibromoaromatic compounds. nasa.gov, nasa.gov, tandfonline.com, mst.edu, vulcanchem.com, researchgate.net

The Suzuki coupling has also been used to synthesize phenanthroline derivatives with aniline (B41778) groups, employing palladium-catalyzed reactions where aryl phosphine (B1218219) ligands like PPh₃ showed higher activity than alkyl phosphines. researchgate.net, researchgate.net Furthermore, bromination of 1,10-phenanthroline at the 3 and 8 positions, followed by Suzuki coupling and subsequent methylation, can afford di-, tri-, and tetra-substituted phenanthrolines in good yields, serving as useful building blocks for sophisticated molecular architectures. researchgate.net

Table 3: Suzuki-Miyaura Coupling in this compound Synthesis

| Coupling Partners | Catalyst | Conditions | Product (Example) | Yield (Example) | Notes | Source |

| 3,8-Dibromo-1,10-phenanthroline + 3,5-diethynylheptyloxybenzene (activated) | Pd(PPh₃)₂Cl₂ | THF, reflux, 24h | 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline | 74% | Efficient, avoids polymerization issues seen in Sonogashira for bifunctional reactants. | nasa.gov, nasa.gov, tandfonline.com, mst.edu, vulcanchem.com, researchgate.net |

| Brominated 1,10-phenanthroline + Boronic acids | Palladium catalyst (e.g., PPh₃ ligand) | Not specified | Various aryl/heteroaryl substituted phenanthrolines | Good yields (e.g., 73%) | Versatile for introducing diverse functionalities. | researchgate.net, researchgate.net, researchgate.net |

Sonogashira coupling is a widely utilized palladium-catalyzed cross-coupling reaction, often assisted by a copper co-catalyst, for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is particularly valuable for synthesizing ethynyl-substituted this compound systems. , researchgate.net, rsc.org

For the synthesis of ethynyl-substituted this compound derivatives, 3,8-dibromo-1,10-phenanthroline is a common starting material. The reaction typically involves coupling the brominated phenanthroline with a terminal alkyne (e.g., trimethylsilylacetylene (B32187) or phenylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(II) acetate), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere. , researchgate.net, tandfonline.com

An example includes the synthesis of Ru(II) tris(3,8-diphenylethynyl-1,10-phenanthroline) dihexafluorophosphate (compound 2) from Ru(II) tris(3,8-dibromo-1,10-phenanthroline). This was achieved in good yield (77%) via a straightforward room-temperature, Pd(PPh₃)₂Cl₂/CuI/diisopropylamine-catalyzed Sonogashira coupling reaction with phenylacetylene (B144264). tandfonline.com, mst.edu The reactivity of 3,8-dibromo-1,10-phenanthroline towards Sonogashira coupling reactions can be significantly enhanced by coordination to a metal center. tandfonline.com

While Sonogashira coupling is highly effective for many aryl alkynes, it can face challenges when coupling dialkynes with dibromoaromatic compounds, often leading to polymerization due to the presence of small equilibrium concentrations of the alkynyl copper complex and potential for homo-coupling in the presence of air and Cu(I). nasa.gov, nasa.gov, tandfonline.com, mst.edu, researchgate.net Despite these limitations in specific bifunctional scenarios, it remains a convenient and widely used method for preparing various ethynyl-substituted phenanthroline derivatives. nasa.gov,

Table 4: Sonogashira Coupling for Ethynyl-Substituted this compound Systems

| Coupling Partners | Catalyst/Co-catalyst | Conditions | Product (Example) | Yield (Example) | Notes | Source |

| 3-Bromo-1,10-phenanthroline + Trimethylsilylacetylene | Pd(II) acetate (B1210297) or Pd(PPh₃)₄, CuI | THF or DMF, 60–80°C, Et₃N | 3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline | 60–80% | Typical method for ethynyl-substituted phenanthrolines. | |

| Ru(II) tris(3,8-dibromo-1,10-phenanthroline) + Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Room temperature, diisopropylamine | Ru(II) tris(3,8-diphenylethynyl-1,10-phenanthroline) dihexafluorophosphate | 77% | Reactivity enhanced by metal coordination. | tandfonline.com, mst.edu |

Carbon-nitrogen (C-N) bond cross-coupling reactions are crucial for synthesizing diarylamine and amide functional groups, which are prevalent in biologically active molecules. uri.edu In the context of this compound chemistry, these reactions enable the formation of novel ligands such as 3,8-diimidazol-1,10-phenanthroline derivatives. nju.edu.cn, acs.org, dp.tech, acs.org

A novel 3,8-diimidazol-1,10-phenanthroline compound has been successfully prepared using a carbon-nitrogen bond cross-coupling reaction. nju.edu.cn, acs.org, dp.tech Specifically, the synthesis of 3,8-diimidazol-1,10-phenanthroline can be achieved via Ullmann condensation methods, involving the cross-coupling reaction between 3,8-dibromo-1,10-phenanthroline and imidazole (B134444). nju.edu.cn This ligand is of interest due to its more delocalized π-system compared to 1,10-phenanthroline, which facilitates electron transport within the molecule. nju.edu.cn

While only one example of palladium(II)-catalyzed diarylamino-1,10-phenanthroline derivatives derived from 3,8-dibromo-1,10-phenanthroline had been reported previously, the synthesis of 3,8-diimidazol-1,10-phenanthroline highlights the utility of C-N bond cross-coupling in creating multidentate ligands with enhanced electronic properties. nju.edu.cn These diimidazol-phenanthroline compounds can serve as building blocks for coordination polymers and metal-organic frameworks, exhibiting different molecular conformations and coordination modes when complexed with metal ions like cadmium(II) and zinc(II). nju.edu.cn

Table 5: Carbon-Nitrogen Bond Cross-Coupling for Diimidazol-Phenanthroline Derivatives

| Reactants | Method | Product (Example) | Notes | Source |

| 3,8-Dibromo-1,10-phenanthroline + Imidazole | Ullmann condensation (C-N bond cross-coupling) | 3,8-Diimidazol-1,10-phenanthroline | Creates multidentate ligand with delocalized π-system, useful for coordination polymers. | nju.edu.cn, acs.org, dp.tech |

Multistep Synthetic Pathways to Complex this compound Structures

The synthesis of complex this compound structures often necessitates multistep synthetic pathways due to the inherent challenges in functionalizing these specific positions of the phenanthroline core. Historically, direct functionalization at the 3- and 8-positions has been difficult, often requiring low-yield Skraup reaction sequences utilizing hazardous reagents google.com. However, advancements in synthetic methodologies, particularly involving palladium-catalyzed cross-coupling reactions, have enabled more facile and efficient routes to a diverse array of 3,8-substituted phenanthroline derivatives. These complex structures serve as crucial building blocks for various applications, including coordination chemistry, materials science, and supramolecular assemblies acs.orgresearchgate.netresearchgate.netnih.gov.

A common strategy for accessing 3,8-functionalized phenanthrolines involves the initial bromination of 1,10-phenanthroline to yield 3,8-dibromo-1,10-phenanthroline, which then serves as a versatile precursor for further derivatization through various cross-coupling reactions researchgate.netresearchgate.netgrafiati.comrsc.org.

Synthesis via Bromination and Cross-Coupling Reactions

One prominent multistep pathway involves the synthesis of 3,8-dibromo-1,10-phenanthroline, followed by palladium-catalyzed cross-coupling reactions to introduce various functionalities. For instance, the bromination of 1,10-phenanthroline can be achieved using a novel catalyst, such as sulfur dichloride (SCl₂) grafiati.com. This intermediate, 3,8-dibromo-1,10-phenanthroline, is particularly valuable because the bromine atoms can be readily replaced with a wide range of organic groups through reactions like Suzuki-Miyaura coupling or Sonogashira coupling.

Research has demonstrated the synthesis of 3,8-disubstituted 1,10-phenanthrolines through palladium-catalyzed cross-coupling of 3,8-dibromo-1,10-phenanthroline. For example, reactions with phenylacetylene or 3,5-bis(trifluoromethyl)phenylboronic acid have successfully yielded the corresponding 3,8-disubstituted products in good yields researchgate.net. These derivatives are subsequently utilized for the formation of novel ruthenium complexes researchgate.net. Similarly, the synthesis of 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline has been achieved via a multistep pathway, highlighting the utility of such precursors in constructing complex molecular architectures acs.orgnih.gov.

Table 1 summarizes representative examples of 3,8-disubstituted phenanthroline derivatives synthesized through bromination followed by cross-coupling.

Table 1: Synthesis of 3,8-Disubstituted Phenanthrolines via Cross-Coupling

| Starting Material | Reagent for Functionalization | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3,8-Dibromo-1,10-phenanthroline | Phenylacetylene | Palladium-catalyzed cross-coupling | 3,8-Bis(phenylethynyl)-1,10-phenanthroline | Good | researchgate.net |

| 3,8-Dibromo-1,10-phenanthroline | 3,5-Bis(trifluoromethyl)phenylboronic acid | Palladium-catalyzed cross-coupling | 3,8-Bis(3,5-bis(trifluoromethyl)phenyl)-1,10-phenanthroline | Good | researchgate.net |

| 3,8-Dibromo-1,10-phenanthroline | Grignard reagent (alkyl) | Dehalogenative organometallic polycondensation | Poly(2-alkyl-1,10-phenanthroline-3,8-diyl)s | Not specified | researchgate.net |

Synthesis of 1,10-Phenanthroline-3,8-dicarboxylic Acid

Another significant multistep pathway focuses on the preparation of 1,10-phenanthroline-3,8-dicarboxylic acid (3,8-dicarboxyphenanthroline), a crucial ligand for metal-organic frameworks (MOFs) researchgate.net. This compound can be prepared in good yields from bromophenanthrolines through palladium-catalyzed alkoxycarbonylation researchgate.net. This method showcases a controlled approach to introduce carboxylic acid functionalities at the desired positions, which are essential for coordination chemistry.

Table 2 details the synthetic approach for 1,10-phenanthroline-3,8-dicarboxylic acid.

Table 2: Synthesis of 1,10-Phenanthroline-3,8-dicarboxylic Acid

| Starting Material | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| Bromophenanthrolines | Alkoxycarbonylation | Palladium-catalyzed | 1,10-Phenanthroline-3,8-dicarboxylic acid | Good | researchgate.net |

Synthesis of Precursors for Periodic Mesoporous Organosilica

The development of phenanthroline-based periodic mesoporous organosilica (Phen-PMO) involves the synthesis of complex 3,8-substituted phenanthroline precursors. A key precursor, 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline, is synthesized through a Kumada–Tamao–Corriu cross-coupling reaction rsc.org. This method is chosen to avoid coordination of the phenanthroline moiety to the transition metal catalyst during the cross-coupling, which can be a challenge due to phenanthroline's strong coordination ability rsc.org. The resulting precursor is then co-condensed with other silanes to form the ordered mesoporous structure rsc.org.

Table 3 outlines the synthesis of a precursor for Phen-PMO.

Table 3: Synthesis of 3,8-Bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| 3,8-Dibromo-1,10-phenanthroline | [(Trialkoxysilyl)methyl]metal reagent | Kumada–Tamao–Corriu cross-coupling | 3,8-Bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline | rsc.org |

Other Complex Multistep Syntheses

Further complex this compound structures have been reported for specific applications. For instance, phenanthroline derivatives functionalized with an azide (B81097) group, relevant for phenanthriplatin (B610081) analogues, have been synthesized through a tandem reaction involving Schiff base condensation and Suzuki coupling between 2-aminophenylboronic acid and nitro-2-bromobenzaldehydes. Subsequent reduction of the nitrophenanthrolines to amines, followed by nitrous acid treatment and sodium azide addition, yields the phenanthroline azide rsc.org. Another example includes the synthesis of 3,8-bis[2-(9,9-dihexylfluorenyl)]phenanthroline, which serves as a ligand for cationic bis-cyclometallated iridium(III) complexes, providing extended π-conjugation nih.gov.

These diverse multistep synthetic pathways underscore the versatility and importance of this compound as a scaffold for developing advanced functional molecules and materials.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Coordination Modes

The design of 3,8-phenanthroline ligands involves strategic modifications to control their interaction with metal centers, leading to varied coordination modes and resulting complex structures.

Bidentate Ligand Properties of this compound

Like its parent compound, 1,10-phenanthroline (B135089), this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This chelating ability forms stable five-membered rings with the metal center. Derivatives of 1,10-phenanthroline, including those substituted at the 3,8-positions, are widely utilized in coordination chemistry due to their ability to function as chemosensors for cations and anions. rsc.org The mechanism of action for 3,8-dibromo-1,10-phenanthroline (B9566), for instance, involves its capacity to form stable complexes with metal ions, interacting with metal centers via its nitrogen atoms.

Steric and Electronic Effects of 3,8-Substituents on Metal Coordination

Substituents at the 3 and 8 positions of the phenanthroline backbone significantly influence the ligand's electronic properties and reactivity, thereby affecting its metal coordination behavior. For example, 3,8-dibromo-1,10-phenanthroline features bromine substituents that impact its electronic properties. Similarly, 3,8-dimethyl-1,10-phenanthroline (B13062535) (dmtphen) incorporates methyl groups at these positions, which reduce the ligand's planarity and alter coordination geometry and metal-ligand interactions compared to unsubstituted phenanthroline complexes.

Homochiral Coordination Polymers and Their Assembly

This compound derivatives have been successfully employed in the construction of homochiral coordination polymers. For example, a novel 3,8-diimidazol-1,10-phenanthroline ligand, when combined with an auxiliary chiral ligand like D-camphoric acid, can form homochiral 2D and 3D coordination polymers with cadmium(II) and zinc(II) ions. nju.edu.cn, acs.org, nih.gov The free rotation of C-N single bonds between the imidazole (B134444) rings and the central phenanthroline ring in 3,8-diimidazol-1,10-phenanthroline allows for various molecular conformations (e.g., trans/trans, trans/cis, cis/cis), which are crucial for forming hydrogen contacts and coordinative bonds. nju.edu.cn, acs.org This versatility in conformation and the variable number of coordination sites enable the formation of diverse architectures, including helical and zigzag structures. nju.edu.cn, acs.org

Formation and Characterization of Metal Complexes

This compound forms complexes with a variety of transition metals, and their properties are extensively characterized using spectroscopic techniques.

Transition Metal Complexes (e.g., Copper(II), Ruthenium(II), Zinc(II), Cadmium(II))

This compound derivatives readily form complexes with various transition metals.

Copper(II) Complexes : 3,8-dibromo-1,10-phenanthroline is known to form complexes with Cu(II) ions. Other phenanthroline derivatives, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), also act as metal-chelating agents and form dinuclear Cu(II) complexes. sigmaaldrich.com Supramolecular frameworks involving copper(II) complexes with 3,8-dibromo-1,10-phenanthroline ligands have also been reported. acs.org

Ruthenium(II) Complexes : 3,8-disubstituted 1,10-phenanthrolines are used to form novel ruthenium complexes, such as [(tbbpy)2Ru(phenR2)]2+, where R represents substituents like bromine, phenylacetylene (B144264), or 3,5-bis(trifluoromethyl)-phenyl. researchgate.net These complexes are characterized by various spectroscopic methods. researchgate.net Iridium(III) complexes containing 3,8-bis[2-(9,9-dihexylfluorenyl)]phenanthroline ligands also demonstrate octahedral coordination of the Ir atom. nih.gov

Zinc(II) Complexes : Zinc(II) complexes with 3,8-diimidazol-1,10-phenanthroline have been synthesized, often involving auxiliary chiral ligands like D-camphoric acid, leading to 2D and 3D coordination polymers. nju.edu.cn, acs.org, acs.org Additionally, 3,4,7,8-tetramethyl-1,10-phenanthroline forms tetraaqua(3,4,7,8-tetramethyl-1,10-phenanthroline-κ2N,N′)zinc(II) thiosulfate (B1220275) complexes. sigmaaldrich.com Supramolecular frameworks composed of zinc(II) complexes with 3,8-dibromo-1,10-phenanthroline ligands have also been reported. acs.org

Cadmium(II) Complexes : Cadmium(II) complexes with 3,8-diimidazol-1,10-phenanthroline have been synthesized, exhibiting different molecular conformations, coordination modes, and architectures. nju.edu.cn, acs.org, acs.org For example, complexes like [Cd2(D-cam)2(La)2]·(H2O)6 and [Cd2(D-cam)2(La)(H2O)] have been obtained. nju.edu.cn, acs.org, acs.org Cadmium(II) complexes with 3,8-dibromo-1,10-phenanthroline ligands have also been studied, forming 2D lamellar polymers through bridging ligands and 3D supramolecular networks via π–π stacking interactions. researchgate.net

Spectroscopic Investigations of Metal-Phenanthroline Interactions

Spectroscopic techniques are crucial for characterizing the formation and properties of this compound metal complexes.

UV-Vis Spectroscopy : UV-Vis spectroscopy is commonly used to monitor the formation of metal complexes, with changes in absorption bands indicating metal-ligand interactions. researchgate.net For example, ruthenium(II) complexes with 3,8-disubstituted phenanthrolines show strong absorption bands in the UV region (around 280 nm) with distinct shoulders around 320 nm. researchgate.net The absorption spectra of 3,8-disubstituted phenanthrolines can be extended by approximately 50 nm compared to unsubstituted 1,10-phenanthroline. researchgate.net Iridium(III) phenanthroline complexes exhibit strong absorption in the UV region due to spin-allowed ligand-centered (1)π-π* transitions, with moderately intense bands at approximately 360-390 nm that red-shift with increased ligand length. nih.gov

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is employed to characterize the structure and purity of this compound derivatives and their metal complexes. researchgate.net, acs.org, ekb.eg For instance, 3,8-bis(trimethylsilyl)ethynyl-1,10-phenanthroline shows distinct proton signals in its 1H NMR spectrum. acs.org

IR Spectroscopy : Infrared (IR) spectroscopy provides information about the functional groups and coordination modes within the complexes. researchgate.net, acs.org, ekb.eg For example, the C≡C stretching frequency can be observed in IR spectra of ethynyl-substituted phenanthroline derivatives. acs.org IR spectral bands of phenanthroline can also indicate the metal spin state in hexacoordinated complexes. rsc.org

Luminescence Spectroscopy : Many metal-phenanthroline complexes exhibit luminescent properties. nih.gov, tubitak.gov.tr, researchgate.net For example, iridium(III) complexes with 3,8-substituted phenanthroline ligands show broad photoluminescence bands, often assigned to a combination of metal-to-ligand charge transfer (3MLCT) and ligand-centered (3)π→π* states, with long emission lifetimes indicative of phosphorescence. nih.gov Zinc(II) and cadmium(II) complexes with 1,10-phenanthroline (and by extension, its 3,8-derivatives) can exhibit strong solid-state fluorescent emission. tubitak.gov.tr

Catalytic Applications of 3,8 Phenanthroline Derivatives

Homogeneous Catalysis

In the realm of homogeneous catalysis, 3,8-phenanthroline derivatives have emerged as powerful ligands that can be tailored to enhance the efficiency and selectivity of various metal-catalyzed reactions. Their rigid, planar structure and strong coordinating ability with metal centers are key to their catalytic prowess. labinsights.nlchemscene.comresearchgate.net

Cross-Coupling Reactions (e.g., Kumada-Tamao-Corriu, Suzuki-Miyaura, Sonogashira)

Complexes formed by this compound ligands and transition metals display notable catalytic properties in several cross-coupling reactions. labinsights.nl

Kumada-Tamao-Corriu Coupling:

The Kumada-Tamao-Corriu cross-coupling reaction has been utilized for the synthesis of 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline, a precursor for phenanthroline-based periodic mesoporous organosilica (Phen-PMO). rsc.orgrsc.org This reaction involves the coupling of 3,8-dibromo-1,10-phenanthroline (B9566) with [(triisopropoxysilyl)methyl]magnesium chloride. rsc.orgrsc.org The process requires high temperatures, with a moderate yield of 41% being achieved at 140 °C in an autoclave, while lower temperatures resulted in significantly reduced yields. rsc.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction has been successfully employed for the synthesis of 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline from 3,8-dibromo-1,10-phenanthroline and 3,5-diethynylheptyloxylbenzene, achieving a high yield of 74% without polymerization. nasa.govtandfonline.comresearchgate.net This was accomplished by activating the monoacetylide anion of 3,5-diethynylheptyloxylbenzene with B-methoxy-9-BBN, which then reacts with the phenanthroline derivative in the presence of a palladium catalyst. nasa.govtandfonline.com This method circumvents the polymerization issues often encountered in Sonogashira couplings under similar conditions. nasa.govtandfonline.com Furthermore, palladium-catalyzed cross-coupling of 3,8-dibromo-1,10-phenanthroline with 3,5-bis(trifluoromethyl)phenylboronic acid has been shown to produce the corresponding 3,8-disubstituted product in good yields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 3,8-dibromo-1,10-phenanthroline | 3,5-diethynylheptyloxylbenzene | Pd(PPh3)4 | 3,8-bis(3-ethynyl-5-heptyloxyphenylethynyl)-1,10-phenanthroline | 74 | nasa.govtandfonline.comresearchgate.net |

| 3,8-dibromo-1,10-phenanthroline | 3,5-bis(trifluoromethyl)phenylboronic acid | Palladium catalyst | 3,8-bis(3,5-bis(trifluoromethyl)phenyl)-1,10-phenanthroline | Good | researchgate.net |

Sonogashira Coupling:

The Sonogashira coupling offers a pathway for the synthesis of various 3,8-substituted phenanthrolines. For instance, the coupling of 3,8-dibromo-1,10-phenanthroline with phenylacetylene (B144264), catalyzed by palladium, yields the 3,8-disubstituted product effectively. researchgate.net However, direct Sonogashira coupling of 3,8-dibromo-1,10-phenanthroline with bifunctional terminal alkynes like 3,5-diethynylheptyloxybenzene can lead to intractable polymers. nasa.govtandfonline.com A highly regioselective Sonogashira coupling has been developed as a key step in preparing the first phenanthroline with two different reactive groups at the 3- and 8-positions. acs.orgacs.org This was achieved through the desymmetrization of 3,8-dibromophenanthroline by monoarylation, followed by a regioselective palladium-catalyzed monoalkynylation. acs.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 3,8-dibromo-1,10-phenanthroline | Phenylacetylene | Palladium catalyst | 3,8-bis(phenylethynyl)-1,10-phenanthroline | Good | researchgate.net |

| 3,8-bisethynyl-1,10-phenanthroline | 4-(p-bromobenzoyl)pyridine | Pd(PPh3)2Cl2, CuI | 3,8-bis(4-isonicotynoylphenylethynyl)-1,10-phenanthroline | 32 | nasa.gov |

Asymmetric Catalysis with Chiral this compound Ligands

Chiral this compound derivatives are increasingly utilized in asymmetric catalysis. researchgate.net These ligands can be functionalized at the 3- and 8-positions with chiral groups to create a stereoselective environment around the metal center. researchgate.net For example, novel chiral phenanthroline ligands have been developed for the iron-catalyzed asymmetric epoxidation of β,β-disubstituted enones. nih.gov Introducing a phenyl group at the 3,8-positions of the phenanthroline moiety was found to significantly increase the enantioselectivity of the reaction, leading to highly enantioenriched α,β-epoxyketones with up to 92% ee. nih.gov The design of these chiral ligands often involves attaching a chiral scaffold, such as octahydro-1H-4,7-methanoisoindol-1-onyl, to the 8-position of the phenanthroline core, which can create a hydrogen-bonding site for substrate coordination and enhance enantioselectivity. sci-hub.se

| Reaction | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation | Fe(OTf)2 / Chiral 3,8-disubstituted phenanthroline ligand | Acyclic β,β-disubstituted enones | α,β-epoxyketones | Up to 92% | nih.gov |

| Enantioselective Amination | AgPF6 / Chiral phenanthroline ligand | Methylene groups in pyridones and quinolones | Aminated heterocycles | 83-97% | sci-hub.se |

Cycloaddition and Decarboxylation Coupling Reactions

Complexes of phenanthroline ligands with transition metals have shown catalytic activity in cycloaddition and decarboxylation coupling reactions. labinsights.nl For instance, 3+2 cycloaddition reactions of 1,7-phenanthrolinium N-ylides with alkynes have been studied to synthesize new fused heterocyclic compounds. uaic.ro In decarboxylative coupling reactions, a copper(I)-phenanthroline complex is instrumental in the decarboxylation of a metal carboxylate to form an aryl metal species, which then participates in a palladium-catalyzed cross-coupling. soci.org This method allows for the regiospecific arylation of carboxylic acids. soci.org

Heterogeneous Catalysis and Catalyst Design

This compound derivatives are also integral to the design of heterogeneous catalysts. A phenanthroline-based porous organic polymer (Phen-MOP) has been synthesized and used to support a palladium catalyst (Phen-Pd-MOP). researchgate.net This heterogeneous catalyst has demonstrated high efficiency in Suzuki-Miyaura and Heck coupling reactions. researchgate.net Another approach involves the synthesis of phenanthroline-based periodic mesoporous organosilica (Phen-PMO) by the co-condensation of 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline and 1,2-bis(triethoxysilyl)ethane. rsc.orgrsc.org Cobalt(II) acetate (B1210297) immobilized on this Phen-PMO showed good catalytic activity for the hydrosilylation of phenylacetylene with phenylsilane. rsc.org Furthermore, a bistriazolyl-phenanthroline compound has been designed and immobilized on nanomagnetic iron oxide to create a novel green catalyst for the synthesis of imidazoles. rsc.org

Mechanistic Insights into this compound-Mediated Catalytic Processes

Understanding the mechanism of this compound-mediated catalysis is crucial for catalyst improvement. In the Suzuki-Miyaura coupling of 3,8-dibromo-1,10-phenanthroline, the reaction proceeds through the formation of a stable methoxy(alkynyl)borate complex, which then reacts with the phenanthroline derivative in the presence of a palladium catalyst. nasa.govtandfonline.com In the Sonogashira coupling, the mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with an alkynyl copper complex and subsequent reductive elimination. tandfonline.com For some copper-catalyzed reactions, it has been observed that phenanthroline ligands can form very stable but dormant diionic species, which is an important consideration for catalyst design. acs.org In the context of C-H borylation, substituents at the 3 and 8 positions of the phenanthroline ligand can influence interligand C-H⋯O interactions, which may stabilize the transition state for oxidative addition. nih.gov

Advanced Materials Science and Engineering

Organic Electronic Materials

The unique chemical structure of 3,8-phenanthroline, featuring a π-electron deficient heterocyclic core, makes it a compelling building block for a variety of organic electronic materials. Its derivatives have been investigated for their potential in organic semiconductors, photovoltaic cells, and organic light-emitting diodes (OLEDs). The strategic placement of substituents at the 3 and 8 positions allows for the tuning of its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to suit specific device applications.

Organic Semiconductors and Transistors

Derivatives of this compound have shown promise as n-type organic semiconductors, which are essential for the development of organic field-effect transistors (OFETs) and complementary logic circuits. chemscene.com These materials are designed to facilitate efficient electron transport.

One notable derivative, 2,7-dihexylbenzo[lmn] oup.comphenanthroline-1,3,6,8(2H,7H)-tetrone, a perylene (B46583) derivative, is utilized as an n-type organic semiconductor in FETs. sigmaaldrich.comsigmaaldrich.com This compound exhibits high electron mobilities and excellent on/off current ratios, even when operating in the presence of air. sigmaaldrich.comsigmaaldrich.com It also possesses favorable mechanical properties and chemical resistance to a broad range of solvents. sigmaaldrich.comsigmaaldrich.com Another derivative, 2,7-dicyclohexylbenzo[lmn] oup.comphenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-cy6), functions as an n-type conductive layer with an impressive electron mobility of 12 cm²V⁻¹s⁻¹. sigmaaldrich.com

Research into arylene diimide-oligothiophene n-type semiconductors has also included phenanthroline-based structures. For instance, benzo[lmn]thieno[3',4':4,5]imidazo[2,1-b] oup.comphenanthroline-1,3,6(2H)-trione, 2-octyl (NDI-1T) recorded a high electron mobility of 0.35 cm² V⁻¹ s⁻¹. nih.gov Furthermore, water-gated organic field-effect transistors (WGOFETs) have been developed using electron-transporting semiconductors like poly[(E)-2,7-bis(2-decyltetradecyl)-4-methyl-9-(5-(2-(5-methylselenophen-2-yl)vinyl)selenophen-2 yl)benzo[lmn] oup.com phenanthroline-1,3,6,8(2H,7H)-tetraone] (PNDISVS), which demonstrated a saturation mobility of 1.9 cm²/V s. acs.org

The introduction of sulfur atoms into the NDI framework has been explored as a strategy to enhance charge transport mobility. Thionated derivatives of 2,7-bis(2-ethylhexyl)benzo[lmn] oup.comphenanthroline have been synthesized, and their mobilities investigated. The results indicate that NDI-2S-trans exhibited the best mobility. rsc.org

Table 1: Electron Mobility of Selected this compound Derivatives

| Compound | Mobility (cm²/V·s) | Application |

| 2,7-dihexylbenzo[lmn] oup.comphenanthroline-1,3,6,8(2H,7H)-tetrone | 0.7 sigmaaldrich.com | n-type semiconductor in FETs sigmaaldrich.comsigmaaldrich.com |

| 2,7-dicyclohexylbenzo[lmn] oup.comphenanthroline-1,3,6,8(2H,7H)-tetraone (NDI-cy6) | 12 sigmaaldrich.com | n-type electron transporting layer in OFETs and TFTs sigmaaldrich.com |

| Benzo[lmn]thieno[3',4':4,5]imidazo[2,1-b] oup.comphenanthroline-1,3,6(2H)-trione, 2-octyl (NDI-1T) | 0.35 nih.gov | n-type semiconductor |

| PNDISVS | 1.9 acs.org | Electron-transporting semiconductor in WGOFETs acs.org |

| NDI-2S-trans | Not specified in provided text | n-type semiconductor |

Photovoltaic Cells and Solar Energy Conversion

The electron-accepting nature of the this compound core makes it a suitable component in materials for photovoltaic applications. alfa-industry.com Phenanthroline derivatives are utilized in organic solar cells (OSCs) and have been explored as down-shifters to improve the efficiency of silicon-based solar cells. researchgate.netpreprints.org

Derivatives such as 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn] oup.comphenanthroline-1,3,6,8-tetraone have been investigated for their potential in organic solar cells due to their ability to form stable films and their favorable energy levels. Inverted perovskite solar cells have employed novel naphthalenediimide (NDI)-based electron transporting materials. For example, 4,4′-(piperazine-1,4-diyl)bis(2,7-dioctylbenzo[lmn]- oup.comphenanthroline-1,3,6,8(2 H,7 H)-tetraone) (PDPT) and 9,9′-(piperazine-1,4-diyl) bis(4-(4-methylpiperidin-1-yl)-2,7 dioctylbenzo [lmn]- oup.comphenanthroline-1,3,6,8(2 H,7 H)-tetraone) (PMDPT) were synthesized, with the PMDPT-based device achieving a power conversion efficiency of up to 9.2%. researchgate.net

The use of phenanthroline derivatives extends to dye-sensitized solar cells (DSCs), where cobalt complexes incorporating phenanthroline ligands have been developed as redox mediators. rsc.org Additionally, lanthanide complexes with phenanthroline derivatives have been studied as luminescent down-shifters in photovoltaic devices. preprints.orgmdpi.com

Organic Light-Emitting Devices (OLEDs)

This compound derivatives are widely utilized in the fabrication of OLEDs, often serving as host materials or as components of the electron transport layer. Their function is to facilitate efficient electroluminescence through effective charge carrier transport.

A notable example is 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline, which is employed as a host material in OLEDs due to its excellent thermal and chemical stability, as well as its ability to transport both electrons and holes. Computational studies have shown that substitution at the 3- and 8-positions of the phenanthroline core provides optimal electronic coupling. Another derivative, 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT), was synthesized and used as a host in phosphorescent OLEDs, achieving a maximum luminance of 7000 cd/m². oup.comoup.comoup.comresearchgate.net

Computational screening has been employed to identify promising candidates for OLED host materials. Imidazo[4,5-f]-phenanthrolines with nitrogen atoms at the 3,8-positions were selected for further study based on their predicted charge transport properties. acs.orgnih.govosti.gov The research demonstrated that while single-molecule quantum mechanical data can be a useful screening tool, it is not solely sufficient to predict the ultimate performance of a material in an OLED device. acs.orgnih.gov

Table 2: Performance of this compound Derivatives in OLEDs

| Compound | Role in OLED | Performance Metric |

| 3,8-Di(9H-carbazol-9-yl)-1,10-phenanthroline | Host Material | High efficiency and stability |

| 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline (CZPT) | Host Material | Maximum luminance of 7000 cd/m² oup.comoup.comoup.comresearchgate.net |

| Imidazo[4,5-f]-phenanthroline (3,8-isomer) | Host Material | Selected for good predicted charge transport acs.orgnih.govosti.gov |

Functional Polymers and Nanomaterials

The incorporation of the this compound moiety into larger macromolecular structures and nanocomposites has led to the development of novel functional materials with unique optical, electrochemical, and catalytic properties.

π-Conjugated Poly(1,10-phenanthroline-3,8-diyl) and Derivatives

π-Conjugated poly(1,10-phenanthroline-3,8-diyl) (PPhen) and its derivatives are a class of polymers that have been synthesized through organometallic polycondensation. researchgate.netacs.orgfigshare.com These polymers possess a rigid structure and exhibit interesting optical and electrochemical properties. researchgate.netacs.orgfigshare.com

PPhen has been synthesized by the dehalogenation polycondensation of 3,8-dibromo-1,10-phenanthroline (B9566) using a zerovalent nickel complex, resulting in a polymer with a molecular weight of 6800. oup.comoup.com This polymer is soluble in formic acid and can be cast into films with good optical and mechanical quality. oup.com The introduction of alkyl or alkoxy side chains, such as in 5,6-dialkoxy derivatives, can influence the polymer's solubility and solid-state packing. researchgate.netacs.orgfigshare.com For instance, alkylation of 3,8-dibromo-1,10-phenanthroline has been shown to tune the solubility and photoluminescence properties of the resulting polymers, leading to blue light emission. researchgate.net

These polymers are electrochemically active and can be reduced. researchgate.netacs.orgoup.com They also act as chelating ligands, forming complexes with metal ions like Ru(II). researchgate.netacs.orgresearchgate.net The incorporation of crown ether subunits into the polymer backbone has also been explored to create materials with ion-sensing capabilities. dntb.gov.ua

Table 3: Properties of Poly(1,10-phenanthroline-3,8-diyl) and Derivatives

| Polymer | Synthesis Method | Molecular Weight ( g/mol ) | Key Properties |

| Poly(1,10-phenanthroline-3,8-diyl) (PPhen) | Dehalogenation polycondensation with Ni(0) complex oup.comoup.com | 6800 oup.comoup.com | Electrochemically reducible, forms metal complexes researchgate.netacs.orgoup.comresearchgate.net |

| PPhen(5,6-OR)s | Organometallic polycondensation with Ni(0) complex researchgate.netacs.orgfigshare.com | 4300-6800 researchgate.netacs.orgfigshare.com | Forms end-to-end packing assembly researchgate.netacs.org |

| Poly(2-alkyl-1,10-phenanthroline-3,8-diyl)s | Dehalogenative organometallic polycondensation researchgate.net | Not specified | Tunable solubility, blue photoluminescence researchgate.net |

Nanocomposite Junctions with Metallic Nanoparticles

The ability of this compound derivatives to bind to metal surfaces has been exploited in the creation of nanocomposite junctions. These materials typically involve the assembly of phenanthroline-based molecules with metallic nanoparticles, such as gold (Au).

A multistep synthesis has been developed to produce 3,8-bis(4-mercaptophenyl)-1,10-phenanthroline, a molecule with two thiol end groups that can bind to gold. acs.org This molecule and its ruthenium(II) complex have been used to form nanocomposite junctions with gold nanoparticles between micro-gap gold electrodes. acs.org The formation of these junctions, facilitated by Au-S bonds, results in a significant increase in conductivity between the electrodes. acs.org

The functionalization of gold nanoparticles with inorganic entities like polypyridyl ruthenium complexes containing phenanthroline ligands has also been reported. capes.gov.br These nanocomposites have potential applications in catalysis and sensing. For instance, hierarchically graphitic carbon containing nickel nanoparticles has been prepared by the pyrolysis of a nickel phenanthroline complex, and these materials have shown promise for catalytic and capacitive applications. researchgate.net

The fabrication of heterojunctions between thiosemicarbazones and metal oxide nanoparticles is another area of research, with potential applications in medicine. mdpi.com While not directly involving this compound, this work highlights the broader strategy of combining organic molecules with nanoparticles to create functional materials.

Hyperbranched Systems for Energy Conversion

The unique architecture of hyperbranched polymers, characterized by a high density of terminal functional groups, low viscosity, and high solubility, makes them promising candidates for advanced materials applications. numberanalytics.com The 1,10-phenanthroline (B135089) scaffold, when strategically functionalized at the 3- and 8-positions, serves as a critical building block for the synthesis of these complex three-dimensional structures. academie-sciences.fr

The development of hyperbranched systems using this compound derivatives often employs metal ion coordination as a templating and assembly strategy. academie-sciences.fr In this approach, phenanthroline ligands symmetrically substituted at the 3,8-positions with branched, multifunctional groups can be assembled into dendritic-like, hyperbranched structures upon complexation with a metal ion. The geometry and size of the final macromolecule are dictated by the coordination number of the selected metal ion and the branching degree of the ligand. academie-sciences.fr This method allows for the creation of architectures that are more synthetically accessible than perfect dendrimers. nih.gov

These hyperbranched polymers are being explored for their potential in energy conversion and storage. numberanalytics.com Their high number of functional end-groups can be tailored to enhance properties relevant to energy applications. For instance, hyperbranched polymers are investigated as electrolytes in lithium-ion batteries, where their structure can promote high ionic conductivity while maintaining mechanical stability. numberanalytics.com Similarly, they have been considered for use in supercapacitors and as anion-scavenging materials, which have implications for designing efficient energy materials. numberanalytics.comnih.gov The integration of the photo- and electro-active phenanthroline core into these branched structures opens possibilities for materials that can participate in photo-induced energy conversion processes.

Table 1: this compound-Based Hyperbranched Systems and Potential Energy Applications

| Building Block / Monomer Type | Assembly Strategy | Resulting Architecture | Potential Energy Application |

| 3,8-disubstituted phenanthroline with branched functional groups | Metal Ion Coordination | Metallodendritic / Hyperbranched Polymer | Electrolytes, Supercapacitors |

| AB₂-type monomers based on a phenanthroline core | One-Pot Polycondensation | Hyperbranched Aromatic Polymer | Catalytic materials for energy-related reactions |

| A₂ + B₃ monomers (e.g., a B₃ phenanthroline derivative) | Step-Growth Polymerization | Hyperbranched Polymer | Functional membranes, Energy storage |

Luminescent and Photophysical Materials

Design of Metal Chelates for Sensing and Photophysical Applications

The rigid, planar structure and electron-rich nitrogen atoms of the 1,10-phenanthroline core make it an exceptional chelating agent for a wide variety of metal ions. smolecule.com The functionalization of the phenanthroline ligand at its 3- and 8-positions provides a powerful strategy for designing sophisticated metal complexes with tailored photophysical properties for use in chemical sensing. academie-sciences.fr By attaching specific receptor units at these positions, the resulting metal chelate can exhibit selective interactions with target analytes, which are signaled by a measurable change in the complex's luminescence.

Ruthenium(II) complexes are prominent examples. Novel complexes of the type [(tbbpy)₂Ru(phenR₂)]²⁺, where the R groups at the 3,8-positions of the phenanthroline ligand are varied, have been synthesized. researchgate.net For instance, a ruthenium(II) complex incorporating a 3-polyamino-substituted phenanthroline ligand has been developed as a luminescent sensor for copper(II) ions in aqueous solutions. mdpi.com The binding of Cu²⁺ to the polyamine side chain perturbs the electronic properties of the complex, leading to a detectable change in its emission, allowing for dual-channel optical detection. mdpi.com

Similarly, cationic cyclometalated iridium(III) complexes with the general formula [Ir(ppy)₂(phen)]PF₆ have been prepared where the phenanthroline ligand is substituted at the 3- and/or 8-positions with groups that extend the π-conjugation, such as 9,9-dihexylfluorenyl substituents. nih.gov These modifications red-shift the absorption bands and influence the emission lifetimes of the complexes. nih.gov The design of these chelates often targets the creation of a specific binding pocket for the analyte, where the coordination event triggers a photophysical response, a mechanism crucial for developing selective ion sensors. chim.it

Table 2: this compound Metal Chelates in Sensing and Photophysics

| Metal Complex | Functional Group at 3,8-Positions | Target Analyte | Sensing Mechanism / Photophysical Property |

| Ruthenium(II) bis(bipyridine) complex | Polyamine chain | Cu²⁺ ions | Luminescence modulation upon ion binding mdpi.com |

| Iridium(III) bis(phenylpyridine) complex | 9,9-dihexylfluorenyl | N/A (Photophysical Study) | Extended π-conjugation leads to red-shifted absorption and longer phosphorescence lifetimes nih.gov |

| Europium(III) dibenzoylmethanato complex | 4-(diphenylamino)phenyl | N/A (OLED application) | Efficient intramolecular energy transfer from the ligand to the Eu³⁺ ion, resulting in characteristic red emission acs.org |

| Ruthenium(II) bis(tbbpy) complex | Phenylacetylene (B144264) | N/A (Photophysical Study) | Tunable electronic and optical properties via cross-coupling reactions researchgate.net |

Light-Sensitive Materials and Photochemical Applications

Derivatives of this compound are integral to the development of advanced light-sensitive materials and for use in photochemical applications, primarily due to their extended π-conjugated systems and ability to form stable, photoactive metal complexes. academie-sciences.frchemimpex.com The strategic substitution at the 3- and 8-positions allows for the fine-tuning of light absorption and energy transfer properties, making these compounds suitable as photosensitizers and photocatalysts. academie-sciences.frresearchgate.net

A significant application is in photocatalytic hydrogen evolution. Heteroleptic copper(I) complexes containing 3,8-disubstituted phenanthroline ligands have been developed as noble-metal-free photosensitizers for light-driven water reduction. researchgate.net In these systems, the introduction of substituents like methoxy (B1213986) groups at the 3,8-positions can increase the fluorescence lifetimes of the Cu(I) complexes, which promotes the efficiency of hydrogen generation. researchgate.net The phenanthroline ligand plays a crucial role in absorbing light energy and initiating the electron transfer processes necessary for the catalytic cycle.

Furthermore, this compound derivatives themselves have been explored as organic photocatalysts. Phenanthroline-based molecules can be designed as donor-acceptor (D-A) type organic photocatalysts for processes like photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. researchgate.net The large, stable π-electron system of the phenanthroline acts as an excellent electron acceptor, and its properties can be modulated to control polymerization reactions under visible light. researchgate.net The synthesis of materials like 3,8-bis(3,4-(ethylenedioxy)thien-2-yl)-1,10-phenanthroline results in fluorescent compounds with potential optoelectronic applications, where the electronic effects of the substituents strongly influence the photoluminescent properties. researchgate.netdntb.gov.ua

Table 3: Light-Sensitive Applications of this compound Derivatives

| Compound / Material | Light-Sensitive Property | Photochemical Application |

| Heteroleptic Cu(I) complex with 3,8-disubstituted phenanthroline | Photosensitizer | Photocatalytic hydrogen evolution from water researchgate.net |

| 3,8-Dibromo-1,10-phenanthroline | Light absorption | Building block for light-sensitive materials for solar energy applications chemimpex.com |

| Donor-Acceptor (D-A) type phenanthroline derivatives | Organic Photocatalyst | Photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization researchgate.net |

| 3,8-bis(3,4-(ethylenedioxy)thien-2-yl)-1,10-phenanthroline | Photoluminescence | Component for optoelectronic materials and devices researchgate.netdntb.gov.ua |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and predicting their properties. For 3,8-Phenanthroline, DFT has been instrumental in elucidating its molecular conformations, electronic structures, and various spectroscopic and nonlinear optical properties.

The electronic structure of this compound is a key area of DFT investigation, particularly concerning its frontier molecular orbitals (HOMO and LUMO) and their energy gaps. For isomeric n,m-diazaphenanthrenes, DFT has been used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energies are then used to derive various chemical reactivity parameters, including ionization potential, electron affinity, chemical hardness, chemical softness, electronic chemical potentials, and electrophilicity. figshare.com

In phenanthroline-based systems, the localization of frontier orbitals plays a significant role in their electronic behavior. For instance, in certain phenanthro[9,10-d]imidazole derivatives relevant to OLED host materials, LUMOs are predominantly localized on the phenanthroline fragment. osti.gov Similarly, in nickel phenanthroline complexes, DFT studies indicate that while the HOMO charge density might be localized on the metal-halogen bond and nitrate (B79036) group, the LUMO cloud density is primarily distributed over the phenanthroline ring, highlighting its electroactive nature. mdpi.com For iridium(III) phenanthroline complexes, DFT calculations reveal that HOMO orbitals are spread between the iridium atom and the benzene (B151609) rings of the phenylpyridine ligand, whereas the LUMO is largely situated on the phenanthroline ligand. nih.gov The energy gap between HOMO and LUMO (Eg) is a critical parameter, influencing charge transfer, chemical reactivity, and kinetic/thermodynamic stability. Smaller energy gaps generally correlate with higher polarizability and reactivity. iucr.orgnih.gov

DFT is a powerful tool for predicting the spectroscopic properties of this compound and its derivatives, including vibrational (IR, Raman) and electronic (UV-Vis) spectra, as well as nonlinear optical (NLO) characteristics. For 3,8-diimidazol-1,10-phenanthroline, DFT studies have been performed to predict its spectral properties. acs.org

In the context of metal complexes, DFT-based computational methods have been shown to predict vibrational spectra and molecular structures with reasonable accuracy, aiding in the interpretation of experimental infrared (IR) data for nickel phenanthroline complexes. mdpi.com Time-dependent DFT (TD-DFT) calculations are specifically used for analyzing UV-visible spectra, predicting main absorption peaks in the ultraviolet region for these complexes. mdpi.com TD-DFT has also been crucial in assigning absorption bands in ruthenium(II) complexes containing 3,8-disubstituted 1,10-phenanthrolines, such as attributing a 458 nm absorption band to a metal-to-ligand charge transfer (MLCT) transition. researchgate.net Furthermore, DFT is applied to analyze quantum chemical parameters related to nonlinear optical properties, such as average polarizability and hyperpolarizability, for phenanthroline derivatives, confirming their NLO behavior and establishing correlations between molecular structures and optoelectronic properties. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its complexes, offering insights into conformational changes and interactions over time. While many MD studies focus on the broader class of phenanthroline ligands, some specifically address 3,8-substituted systems. For example, MD simulations have been utilized to predict differences in charge transport between imidazo[4,5-f]-phenanthrolines with nitrogen atoms at the 1,10-, 3,8-, and 4,7-positions, particularly in the context of OLED host materials. osti.gov More generally, MD simulations, including replica exchange molecular dynamics (REMD), have been extensively used to investigate the complexes formed between platinum-phenanthroline and amyloid-β peptides, shedding light on binding mechanisms, conformational freedom, and the role of non-covalent interactions like π-stacking between aromatic residues and the phenanthroline ligand. nih.govrsc.orgresearchgate.netrsc.org

Theoretical Approaches to Metal-Ligand Interactions and Reactivity

Theoretical approaches, predominantly DFT, are vital for understanding how this compound interacts with metal ions and influences the reactivity of the resulting complexes. The ability of this compound and its derivatives to act as bidentate ligands and form stable complexes with various metal ions is a key aspect of their chemical utility.

DFT studies have explored the impact of substituents at the 3 and 8 positions of phenanthrolines on interligand interactions, such as C-H...O interactions, which are relevant to the borylation of alkyl C-H bonds catalyzed by iridium-phenanthroline complexes. These studies suggest that such interactions can stabilize the transition state for oxidative addition, contributing to differences in catalyst activity. nih.gov The electronic properties and reactivity of metal complexes are significantly influenced by the phenanthroline ligand. For instance, the electroactive nature of the phenanthroline ring, where the LUMO density is distributed, plays a role in the electronic structure of nickel complexes. mdpi.com Furthermore, theoretical studies, including DFT, have investigated the non-covalent interactions of phenanthroline ligands with nucleic acid base pairs, such as π-π stacking, to understand their binding mechanisms and base pair selectivity, which is important for their potential biological activities. scirp.org

Table 1: Computational Parameters and Properties of this compound and Derivatives

| Property/Parameter | Compound/System | Computational Method | Key Findings | Reference |

| Dipole Moment | This compound (P38) | DFT (B3LYP/6–31+G(d)) | Smallest dipole moment among n,m-diazaphenanthrene isomers. | figshare.com |

| Molecular Conformations | 3,8-Diimidazol-1,10-phenanthroline ligand | DFT | Comparison of different conformations; consistent with X-ray data. | acs.org |

| Electronic Structure (HOMO/LUMO localization) | Nickel phenanthroline complexes | DFT | LUMO mainly distributed on phenanthroline ring, indicating electroactivity. | mdpi.com |

| Electronic Structure (HOMO/LUMO localization) | Iridium(III) phenanthroline complexes | DFT | LUMO mainly located on phenanthroline ligand. | nih.gov |

| Spectroscopic Properties (Vibrational) | Nickel phenanthroline complexes | DFT (M06-2X/6-31G(d)) | Predicted vibrational spectra consistent with experimental IR data. | mdpi.com |

| Spectroscopic Properties (UV-Vis) | Nickel phenanthroline complexes | TD-DFT | Predicted main absorption peaks in the UV region. | mdpi.com |

| Spectroscopic Properties (UV-Vis) | Ruthenium(II) complexes with 3,8-disubstituted 1,10-phenanthrolines | TD-DFT | Assignment of MLCT absorption bands (e.g., 458 nm). | researchgate.net |

| Nonlinear Optical Properties | Phenanthroline derivatives (e.g., phenanthro[9,10-d]imidazole) | DFT | Analysis of polarizability and hyperpolarizability, confirming NLO behavior. | researchgate.net |

| Metal-Ligand Interactions | Ir-phenanthroline complexes | DFT | Effect of 3,8-substituents on C-H...O interactions and transition state stabilization. | nih.gov |

| Charge Transport | Imidazo[4,5-f]-phenanthrolines (including 3,8-positions) | Molecular Dynamics | Prediction of differences in charge transport. | osti.gov |

Analytical Chemistry Applications

Metal Ion Detection and Quantification Methodologies

While 1,10-phenanthroline (B135089) is a widely recognized colorimetric reagent for the determination of iron(II) and forms colored complexes with other transition metals like copper, nickel, and cobalt, specific methodologies detailing the direct use of unsubstituted 3,8-Phenanthroline for the detection and quantification of metal ions are not prominently featured in the provided research findings gfschemicals.comacs.orgajrconline.orgoup.com.

However, the structural similarity of this compound to other phenanthroline isomers suggests its potential, in principle, to engage in similar chelation reactions. Research often explores substituted phenanthrolines, such as 3,8-dibromo-1,10-phenanthroline (B9566), which has been noted for its ability to chelate metal ions and its utility in analytical applications like metal ion detection and quantification fishersci.ca. Another example, sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate, a sulfonated derivative, has been demonstrated as a chelating agent for the sensitive detection of copper ions in water samples, benefiting from enhanced water solubility labinsights.nl. These studies on derivatives highlight the general chelating capabilities of the phenanthroline scaffold.

The general principle for such applications involves the formation of a metal-phenanthroline complex, which can then be detected or quantified using techniques such as spectrophotometry, fluorometry, or electrochemical methods. For instance, the formation of colored complexes allows for colorimetric analysis, while luminescent complexes enable fluorescent sensing labinsights.nlchim.itmdpi.com.

Chelation-Based Analytical Techniques for Environmental Samples

The use of chelating agents is crucial for the extraction, preconcentration, and detection of trace metals in environmental samples, such as water and soil, due to the detrimental effects of heavy metal accumulation mdpi.com. Phenanthroline derivatives have been explored in this context, often immobilized on solid supports to create effective sorbents for solid phase extraction (SPE) arabjchem.orgacs.org.

The broader field of phenanthroline chemistry indicates that derivatives are often designed to enhance specific properties like solubility, selectivity, or sensitivity for particular metal ions, which are critical for practical environmental applications labinsights.nlmdpi.com.

Conclusion and Future Research Directions

Summary of Key Research Findings and Emerging Trends

Research into 3,8-phenanthroline, a significant isomer within the phenanthroline family, has revealed its versatility, particularly as a scaffold for the synthesis of novel compounds with diverse functionalities. A key area of investigation has been the modification of this compound, notably through its dibrominated derivative, 3,8-dibromo-1,10-phenanthroline (B9566). This compound has served as a crucial precursor in palladium-catalyzed cross-coupling reactions, leading to the formation of various 3,8-disubstituted products. These derivatives, when incorporated into ruthenium(II) complexes, exhibit distinct absorption and emission properties, including metal-to-ligand charge transfer (MLCT) transitions, highlighting their potential in photophysical applications. researchgate.net

An emerging trend involves the alkylation of 3,8-dibromo-1,10-phenanthroline to create new π-conjugated polymers, specifically poly(2-alkyl-1,10-phenanthroline-3,8-diyl)s. These polymers have demonstrated blue light emission within the range of 389-421 nm, indicating their relevance in the development of advanced emissive materials. researchgate.net Furthermore, the broader class of phenanthroline derivatives, including those with extended π-conjugated systems, are being actively explored for their utility in solid-state device technology, such as organic light-emitting diodes (OLEDs) and general luminescence applications. mdpi.com Studies on heteroleptic copper(I) complexes, incorporating isomeric dibromo-1,10-phenanthroline ligands like 3,8-dibromo-1,10-phenanthroline, have also provided insights into their electrochemical behavior, characterized by copper-centered oxidation. mdpi.com

Unexplored Avenues and Challenges in this compound Research

Despite the progress, several unexplored avenues and challenges persist in this compound research. A primary challenge lies in the development of new synthetic methodologies for this compound derivatives that possess precisely tailored electronic and steric properties. This fine-tuning is crucial for optimizing the properties of their resulting metal complexes for specific applications. evitachem.com The incorporation of various substituents at the 3,8 positions can be synthetically demanding and requires careful consideration of the final compound's stability and desired characteristics. For instance, while fluorination in related phenanthroline diamides has been explored, the presence of certain atoms, like chlorine, can negatively impact properties such as resistance to radiolysis, suggesting the need for alternative or more robust synthetic strategies for specific applications. mdpi.com

Another significant challenge is the fundamental understanding of interactions involving this compound and its complexes. Advanced computational methods, such as highly correlated approaches like DLPNO-CCSD(T), are suggested for future research to accurately analyze interaction energies, particularly considering dispersion effects. mdpi.com This computational intensity represents a hurdle that needs to be addressed to gain deeper theoretical insights into the behavior of these compounds. The precise control over regioselectivity during functionalization at the 3 and 8 positions, distinct from the more commonly studied 1,10-positions, also presents a synthetic challenge that could unlock new structural and functional diversity.

Potential Impact on Interdisciplinary Fields

The research into this compound holds significant potential for impact across various interdisciplinary fields, leveraging its unique coordination chemistry and photophysical properties.

Materials Science and Organic Electronics: Phenanthroline derivatives, with their extended π-conjugated systems, are promising candidates for organic electronics. They are being investigated as semiconductors for applications ranging from organic light-emitting diodes (OLEDs) to negative temperature coefficient (NTC) thermistors. mdpi.com Further exploration of this compound-based Thermally Activated Delayed Fluorescence (TADF) emitters could lead to higher efficiencies and broader color tunability in next-generation display and lighting technologies. evitachem.com

Catalysis: The ability of phenanthrolines to act as strong chelating agents for various metal ions makes their metal complexes highly valuable in catalysis. Future research directions include developing new catalytic systems based on this compound metal complexes for challenging chemical transformations, such as CO2 reduction and water splitting. evitachem.com Their capacity to stabilize diverse metal ions in different oxidation states positions them as crucial tools for designing efficient catalysts. evitachem.com

Biochemistry and Biomedicine: The interaction of phenanthroline metal complexes with DNA makes them relevant for studies in molecular biology and potential therapeutic applications. evitachem.comnih.gov This includes their consideration as alternatives to conventional chemotherapy drugs like cisplatin, aiming to reduce side effects, and their potential role in combating bacterial antibiotic resistance. mdpi.comnih.gov

Photochemistry and Nonlinear Optics: The distinct electronic properties arising from the extended π-conjugated systems of phenanthrolines make them interesting for photochemistry and nonlinear optics, offering avenues for advanced optical materials. mdpi.com

The continued exploration of this compound's unique properties and its strategic modification promises to yield significant advancements in these critical scientific and technological domains.

Q & A

Basic: What are the standard synthetic routes for preparing 3,8-phenanthroline derivatives, and how are their structural purities validated?

Methodological Answer:

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted benzylamino groups can be introduced by reacting this compound precursors with alkyl halides or amines under reflux conditions in ethanol or DMF. Structural validation involves a combination of 1H/13C NMR to confirm substitution patterns (e.g., aromatic proton shifts in the 6.5–8.5 ppm range) and mass spectrometry (ESI+) to verify molecular weights (e.g., m/z = 593 for methoxy-substituted derivatives) . Elemental analysis (C, H, N) is critical to confirm purity (>99%), with deviations >0.3% indicating impurities .

Basic: What spectroscopic techniques are essential for characterizing this compound-metal complexes?

Methodological Answer:

UV-Vis spectroscopy is used to monitor ligand-to-metal charge transfer (LMCT) bands, typically in the 250–400 nm range. For redox-active complexes (e.g., Cu(I/II)), cyclic voltammetry identifies oxidation states and stability. X-ray crystallography (e.g., CCDC 271461) resolves coordination geometries, with bond lengths (e.g., Cu–N ≈ 1.95–2.05 Å) confirming octahedral or square-planar configurations . FT-IR confirms ligand binding via shifts in C=N stretching vibrations (~1,620 cm⁻¹) .

Advanced: How do structural modifications (e.g., bromo or methoxy groups) on this compound influence its DNA-binding cooperativity?

Methodological Answer:

Substituents like bromo groups enhance DNA intercalation via increased hydrophobicity and π-π stacking. For example, bis(3,8-dibromo-1,10-phenanthroline)copper(I) exhibits positive cooperativity (ω ≈ 4) and neighbor exclusion (n ≈ 2) in DNA binding, as shown by McGhee-von Hippel analysis of absorption/CD spectra . Methoxy groups reduce binding affinity due to steric hindrance, as demonstrated by competitive assays with free phenanthroline . Viscosity measurements and molecular docking further distinguish intercalative vs. groove-binding modes .

Advanced: What experimental precautions are critical when handling this compound in cytotoxicity studies?

Methodological Answer:

- Protective Equipment : Gloves, masks, and goggles are mandatory to prevent skin/eye contact, as phenanthrolines are irritants .

- Solubility Management : Use DMSO or ethanol (≤1% v/v) to dissolve hydrophobic derivatives, ensuring solvent controls in biological assays .

- Waste Disposal : Segregate waste containing heavy metals (e.g., Cu complexes) and dispose via certified hazardous waste services to avoid environmental contamination .

Basic: How is this compound utilized in photophysical studies of lanthanide complexes?

Methodological Answer:

this compound acts as an antenna ligand in Eu(III) complexes, sensitizing red luminescence via energy transfer. Key parameters include:

- CIE Chromaticity Coordinates : e.g., (0.65, 0.35) for deep red emission .

- Lifetime Measurements : Decay curves (µs–ms range) quantify radiative vs. non-radiative pathways .

- Electrochemical Gaps : HOMO-LUMO energies (e.g., −5.2 eV to −3.8 eV) correlate with emission efficiency .

Advanced: How can computational methods optimize this compound-based catalysts for CO₂ conversion?

Methodological Answer:

- DFT Calculations : Predict binding energies between this compound ligands and CO₂ (e.g., ΔG ≈ −15 kJ/mol for Ni complexes) .

- Docking Studies : Screen for active sites in hypercrosslinked polymers using software like AutoDock .

- Photocatalytic Assays : Under UV-vis light (λ = 300–800 nm), monitor CO₂ reduction products (e.g., CO, formate) via GC-MS .

Basic: What are the common pitfalls in interpreting X-ray crystallographic data for this compound complexes?

Methodological Answer:

- Disorder in Aromatic Rings : Use SHELXL-97 to refine occupancy factors for overlapping atoms .

- Thermal Motion Artifacts : Validate anisotropic displacement parameters (ADPs) with ORTEPIII; Ueq > 0.08 Ų suggests poor model fit .

- Hydrogen Bonding Ambiguities : Omit weakly interacting H atoms (e.g., water molecules) unless supported by difference Fourier maps .

Advanced: How does solvent polarity affect the fluorescence quenching of this compound derivatives?

Methodological Answer:

In polar solvents (e.g., water), fluorescence quenching occurs via photoinduced electron transfer (PET) . For example:

- Quenching Constants (KSV) : Calculate via Stern-Volmer plots; KSV > 10⁴ M⁻¹ indicates strong quenching .

- Dielectric Effects : Compare emission lifetimes in DMSO (ε = 47) vs. hexane (ε = 1.9) to isolate solvent polarity impacts .

Table 1: Key Physicochemical Properties of this compound Derivatives

| Derivative | λmax (nm) | Emission Quantum Yield | DNA Binding Constant (M⁻¹) | Reference |

|---|---|---|---|---|

| Cu(I)-3,8-Br2Phen | 275, 320 | N/A | 4.7 × 10⁴ | |

| Eu(III)-3,8-MeO-Phen | 615 (red) | 0.42 | N/A | |

| Co(III)-3,8-Phen Complex | 290, 450 | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.